(2-Cyano-6-cyclopropylpyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyano-6-cyclopropylpyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyano-6-cyclopropylpyridin-4-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(II) acetate or Palladium(0) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 50-80°C
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.
Types of Reactions:
Suzuki–Miyaura Coupling: This compound is commonly used in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Substitution: The cyano group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., tetrahydrofuran).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds
Oxidation: Alcohol derivatives
Substitution: Substituted pyridine derivatives
Scientific Research Applications
(2-Cyano-6-cyclopropylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-Cyano-6-cyclopropylpyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki–Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product. The molecular targets and pathways involved in its biological applications are still under investigation.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Pyridylboronic acid
- 2-Cyanophenylboronic acid
Comparison: (2-Cyano-6-cyclopropylpyridin-4-yl)boronic acid is unique due to the presence of both a cyano group and a cyclopropyl group on the pyridine ring. This structural feature imparts distinct electronic and steric properties, making it a valuable reagent in specific synthetic applications. Compared to phenylboronic acid and 4-pyridylboronic acid, it offers enhanced reactivity and selectivity in certain cross-coupling reactions.
Properties
Molecular Formula |
C9H9BN2O2 |
---|---|
Molecular Weight |
187.99 g/mol |
IUPAC Name |
(2-cyano-6-cyclopropylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H9BN2O2/c11-5-8-3-7(10(13)14)4-9(12-8)6-1-2-6/h3-4,6,13-14H,1-2H2 |
InChI Key |
OSBUTYSKJOMMJQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)C2CC2)C#N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.